2-(Bromomethyl)-5-chloropyridine hydrobromide
Overview
Description
2-(Bromomethyl)-5-chloropyridine hydrobromide is an organic compound that belongs to the class of halopyridines. It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloropyridine hydrobromide typically involves the bromination of 5-chloropyridine. One common method is the reaction of 5-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloropyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 5-chloropyridine.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-5-chloropyridine hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of bioactive compounds, where it can modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but contains an ethylamine group instead of a bromomethyl group.
3-Bromopropylamine hydrobromide: Contains a propylamine group and is used in similar nucleophilic substitution reactions.
2-Chloroethylamine hydrochloride: Contains a chloroethyl group and is used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Bromomethyl)-5-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chlorine substituents on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-5-chloropyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPZAKRQFBVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646152-49-9 | |
Record name | 2-(bromomethyl)-5-chloropyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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